2-Fluoro-3-hydroxytyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-hydroxytyrosine (FHT) is a novel amino acid that has gained significant attention in recent years due to its potential applications in scientific research. FHT is a derivative of tyrosine that contains a fluorine atom and a hydroxyl group, making it a unique compound with distinct properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-hydroxytyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-3-hydroxytyrosine can be phosphorylated by tyrosine kinases, leading to the activation of downstream signaling pathways. 2-Fluoro-3-hydroxytyrosine can also be incorporated into proteins, altering their structure and function. Furthermore, 2-Fluoro-3-hydroxytyrosine can affect the metabolism of tyrosine, potentially leading to changes in cellular physiology.
Biochemische Und Physiologische Effekte
2-Fluoro-3-hydroxytyrosine has been shown to have various biochemical and physiological effects, including the modulation of protein function, the alteration of cellular metabolism, and the regulation of gene expression. 2-Fluoro-3-hydroxytyrosine has been used to study the dynamics of protein-protein interactions, protein localization, and protein turnover. 2-Fluoro-3-hydroxytyrosine has also been shown to affect the levels of neurotransmitters, such as dopamine and norepinephrine, in the brain, potentially leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Fluoro-3-hydroxytyrosine is its unique chemical properties, which allow for site-specific labeling and imaging of proteins. 2-Fluoro-3-hydroxytyrosine also has potential applications in drug discovery, as it can be used as a scaffold for the development of novel drugs targeting tyrosine kinases. However, 2-Fluoro-3-hydroxytyrosine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 2-Fluoro-3-hydroxytyrosine can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 2-Fluoro-3-hydroxytyrosine in scientific research. One potential application is the development of 2-Fluoro-3-hydroxytyrosine-based probes for non-invasive metabolic imaging in vivo. 2-Fluoro-3-hydroxytyrosine could also be used as a tool to study the role of tyrosine metabolism in various diseases, such as cancer and neurodegenerative disorders. Additionally, 2-Fluoro-3-hydroxytyrosine could be used to study the dynamics of protein-protein interactions in living cells, potentially leading to the development of new therapies targeting protein-protein interactions. Overall, 2-Fluoro-3-hydroxytyrosine has significant potential for advancing our understanding of cellular physiology and disease mechanisms.
Synthesemethoden
The synthesis of 2-Fluoro-3-hydroxytyrosine involves the reaction of tyrosine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Fluoro-3-hydroxytyrosine. The yield of 2-Fluoro-3-hydroxytyrosine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-hydroxytyrosine has been used in various scientific research applications, including protein labeling, metabolic imaging, and drug discovery. 2-Fluoro-3-hydroxytyrosine can be incorporated into proteins using genetic code expansion technology, allowing for site-specific labeling and visualization of proteins in living cells. 2-Fluoro-3-hydroxytyrosine can also be used as a metabolic probe to study the metabolism of tyrosine in cells and tissues. Additionally, 2-Fluoro-3-hydroxytyrosine has been used as a scaffold for the development of novel drugs targeting tyrosine kinases, which are involved in various diseases, such as cancer and inflammation.
Eigenschaften
CAS-Nummer |
107597-46-6 |
---|---|
Produktname |
2-Fluoro-3-hydroxytyrosine |
Molekularformel |
C9H10FNO4 |
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1 |
InChI-Schlüssel |
AIDLBEYXQMVQQH-YFKPBYRVSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
Synonyme |
2-fluoro-3-hydroxytyrosine 2-fluorodopa 3,4-dihydroxy-2-fluorophenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.